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Compound of Interest

Compound Name: (R)-Dtbm-segphos

Cat. No.: B3029178

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the chiral ligand
(R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole,
commonly known as (R)-Dtbm-segphos, in the asymmetric synthesis of key pharmaceutical
intermediates. Due to its unique steric and electronic properties, (R)-Dtbm-segphos has
emerged as a highly effective ligand in a variety of metal-catalyzed enantioselective
transformations, consistently delivering high yields and excellent enantioselectivities.[1]

Asymmetric Hydrosilylation of Aryl Ketones

The copper-catalyzed asymmetric hydrosilylation of prochiral ketones is a powerful method for
the synthesis of enantioenriched secondary alcohols, which are common structural motifs in
many active pharmaceutical ingredients (APIs). The complex formed between copper(l) hydride
and (R)-Dtbm-segphos has proven to be a highly efficient and selective catalyst for this
transformation.[2][3]

A notable application is the synthesis of a key precursor to (R)-Tomoxetine, a selective
norepinephrine reuptake inhibitor used in the treatment of ADHD. The asymmetric reduction of
B-chloropropiophenone yields the corresponding chiral alcohol with high enantiomeric excess.

Quantitative Data Summary
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Catalyst
Entry Substrate  Product Loading Yield (%) ee (%) Ref.
(mol%)
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8 (R)-3- H
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Chloro-1- 9P
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substrate intermediat
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for PNU- e )
142721

Experimental Protocol: Asymmetric Hydrosilylation of -
Chloropropiophenone

Materials:

(R)-Dtbm-segphos

o Copper(l) chloride (CuCl)

e Sodium tert-butoxide (NaOtBu)

¢ Polymethylhydrosiloxane (PMHS)

e [B-Chloropropiophenone

e Toluene (anhydrous)

e tert-Butanol (t-BuOH)

¢ Diethyl ether (Et20)
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o Saturated aqueous potassium fluoride (KF) or sodium hydroxide (NaOH)
¢ Anhydrous magnesium sulfate (MgSOQOa)

e Argon or Nitrogen gas

Procedure:[4]

e To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add
CuCl (1.0 mol%), NaOtBu (1.0 mol%), and (R)-Dtbm-segphos (0.05 mol%).

e Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
e Cool the mixture to -78 °C using a dry ice/acetone bath.

e Add polymethylhydrosiloxane (PMHS) (4 equivalents) to the flask and continue stirring for 15
minutes.

 In a separate flask, dissolve [3-chloropropiophenone (1 equivalent) and t-BuOH (1
equivalent) in anhydrous toluene.

o Transfer the substrate solution to the catalyst mixture via cannula.
o Monitor the reaction progress by thin-layer chromatography (TLC).

e Upon completion, quench the reaction by adding a saturated aqueous solution of KF (or
NaOH) and diethyl ether. Stir vigorously for 3 hours.

o Separate the organic layer and extract the aqueous layer with diethyl ether.
o Combine the organic extracts, wash with brine, and dry over anhydrous MgSOea.

» Remove the solvent under reduced pressure and purify the crude product by silica gel
column chromatography to obtain (R)-3-chloro-1-phenyl-1-propanol.

Logical Workflow for Asymmetric Hydrosilylation
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Workflow for Asymmetric Hydrosilylation
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Caption: Workflow for the asymmetric hydrosilylation of aryl ketones.
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Kinetic Resolution of Tertiary Propargylic Alcohols

The kinetic resolution of racemic tertiary propargylic alcohols is a valuable strategy for

accessing enantioenriched propargylic alcohols and allenoic acids, which are important

building blocks in medicinal chemistry. The palladium complex derived from (R)-Dtbm-

segphos has been successfully employed as a catalyst for this purpose.[5][6]

: o E
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Substra 1 2 : (Alcohol (Alcohol
Entry ] Loading ] . Ref.
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Experimental Protocol: Kinetic Resolution of rac-2-

Phenyloct-3-yn-2-ol

Materials:

e Pd((R)-Dtbm-segphos)Cl

rac-2-Phenyloct-3-yn-2-ol

(PhO)2POOH

Toluene (anhydrous)

Carbon monoxide (CO) gas (Caution: Highly Toxic)

Procedure:[5]

Standard laboratory glassware for inert atmosphere reactions
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e To a Schlenk tube, add Pd((R)-Dtbm-segphos)ClIz (4 mol%) and (PhO)2POOH (10 mol%).
e Add anhydrous toluene, followed by the racemic tertiary propargylic alcohol (1 equivalent).
e Purge the tube with carbon monoxide (CO) gas and maintain a CO atmosphere (balloon).
 Stir the reaction mixture at the desired temperature (e.g., 20 °C).

» Monitor the reaction progress by *H NMR to determine the conversion of the starting
material.

» Upon reaching approximately 50% conversion, stop the reaction.

» Purify the mixture by column chromatography to separate the unreacted (S)-alcohol and the
(R)-allenoic acid product.

Determine the enantiomeric excess of both products using chiral HPLC analysis.

Signaling Pathway for Kinetic Resolution
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Caption: Simplified scheme of the kinetic resolution process.

Asymmetric Hydrogenation for the Synthesis of f3-
Amino Acids

Chiral B-amino acids are crucial components of various pharmaceuticals, including B-lactam
antibiotics and peptide-based drugs. The rhodium-catalyzed asymmetric hydrogenation of [3-
(acylamino)acrylates and unprotected enamines provides a direct and efficient route to these
valuable compounds. While (R)-Dtbm-segphos is a member of the SEGPHOS family of
ligands known for their effectiveness in such reactions, specific examples often utilize other
derivatives. However, the general principles and protocols are applicable.[7][8]

Quantitative Data Summary (Representative examples
with similar ligands)

Entry Substrate Ligand Catalyst Yield (%) ee (%) Ref.
Methyl 3-
acetamino-  (R,R)-Me- [Rh(COD)2
1 >99 99.6 (R) [8]
2- BICP |BF4
butenoate
Ethyl 3-
amino-4-
2,4,5- Ferrocenyl Rh(COD
, @ _ yl  [Rh(COD) o -
trifluorophe  ligand Cl)2
nyl)but-2-
enoate

Experimental Protocol: General Procedure for
Asymmetric Hydrogenation of B-(Acylamino)acrylates

Materials:
e [Rh(COD)2]BF4 or [Rh(COD)CI]2

* (R)-Dtbm-segphos or a suitable chiral phosphine ligand
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B-(Acylamino)acrylate substrate

Anhydrous, degassed solvent (e.g., Toluene, Methanol, Dichloromethane)

Hydrogen gas

High-pressure autoclave or hydrogenation apparatus

Procedure: (General protocol, specific conditions may vary)

In a glovebox, charge a vial with the rhodium precursor (e.g., [Rh(COD):z]BF4, 1 mol%) and
the chiral ligand (e.g., (R)-Dtbm-segphos, 1.1 mol%).

e Add the anhydrous, degassed solvent and stir to form the catalyst solution.
e Add the B-(acylamino)acrylate substrate.
o Seal the vial and place it in a high-pressure autoclave.

e Purge the autoclave with hydrogen gas several times before pressurizing to the desired
pressure (e.g., 40-500 psi).

 Stir the reaction at a specified temperature (e.g., room temperature to 50 °C) for the required
time (e.g., 12-24 hours).

 After the reaction is complete, carefully vent the autoclave.
* Remove the solvent under reduced pressure.
 Purify the crude product by column chromatography or crystallization.

o Determine the enantiomeric excess by chiral HPLC or GC analysis.

Experimental Workflow for Asymmetric Hydrogenation
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Workflow for Asymmetric Hydrogenation
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Caption: General workflow for rhodium-catalyzed asymmetric hydrogenation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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